molecular formula C6H4IN3 B029738 3-iodo-1H-pyrazolo[3,4-b]pyridine CAS No. 117007-52-0

3-iodo-1H-pyrazolo[3,4-b]pyridine

Numéro de catalogue: B029738
Numéro CAS: 117007-52-0
Poids moléculaire: 245.02 g/mol
Clé InChI: TYXAGVKIICJXGF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-iodo-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The iodine atom at the 3-position of the pyrazole ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-1H-pyrazolo[3,4-b]pyridine typically involves the cyclization of 5-amino-1-phenylpyrazole with an unsaturated ketone in the presence of a catalyst such as zirconium tetrachloride. The ketones are often prepared using a stabilized ylide-facilitated Wittig reaction . Another method involves refluxing a mixture of pyrazole and a 1,3-dicarbonyl compound in 1,4-dioxane, followed by the addition of phosphorus oxychloride .

Industrial Production Methods

Industrial production methods for this compound are less commonly documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the catalytic processes involved .

Analyse Des Réactions Chimiques

Types of Reactions

3-iodo-1H-pyrazolo[3,4-b]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with boronic acids can yield various aryl-substituted pyrazolopyridines .

Activité Biologique

3-Iodo-1H-pyrazolo[3,4-b]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis of this compound

The synthesis of this compound typically involves the iodination of pyrazolo[3,4-b]pyridine derivatives. A notable method includes the cyclization of 2-chloro-3-cyanopyridine with hydrazine, followed by in situ diazotization and iodination at the C3 position. This approach has been shown to yield high purity and efficiency, with reported yields reaching up to 98% under optimized conditions .

Biological Activity Overview

The biological activities of this compound have been extensively studied, revealing its potential as a therapeutic agent across various disease models. Key activities include:

  • Inhibition of Glycogen Synthase Kinase-3 (GSK-3) : This compound has been identified as a GSK-3 inhibitor, which is relevant in the treatment of neurodegenerative diseases and cancers .
  • Anticancer Properties : Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit potent anticancer activity. For instance, certain derivatives have shown effectiveness against bladder cancer by inhibiting fibroblast growth factor receptors (FGFR) .
  • Neuroprotective Effects : The compound has been studied for its neuroprotective properties in models of neurodegeneration, suggesting potential applications in treating conditions like Alzheimer's disease .

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological efficacy of this compound. Various substitutions at different positions on the pyrazole ring have been explored:

Position Substituent Biological Activity
C3IodineEnhances GSK-3 inhibition
C4MethylIncreases anticancer activity
C5EthylImproves selectivity for FGFR inhibition

These modifications can significantly influence the compound's binding affinity and selectivity for target enzymes or receptors.

Case Studies and Research Findings

  • GSK-3 Inhibition : A study demonstrated that 3-iodo derivatives effectively inhibited GSK-3 with an IC50 value in the nanomolar range. This inhibition was linked to improved outcomes in cellular models of Alzheimer's disease .
  • Antitumor Activity : In vitro assays showed that specific derivatives of this compound exhibited significant antiproliferative effects on various cancer cell lines, including A172 and U87MG. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
  • Antimicrobial Properties : Recent studies highlighted the antimicrobial activity against Mycobacterium tuberculosis, showcasing its potential as a lead compound in tuberculosis treatment. The compound demonstrated micromolar potency against resistant strains .

Propriétés

IUPAC Name

3-iodo-2H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4IN3/c7-5-4-2-1-3-8-6(4)10-9-5/h1-3H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYXAGVKIICJXGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2N=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70554904
Record name 3-Iodo-2H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70554904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117007-52-0
Record name 3-Iodo-2H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70554904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-iodo-1H-pyrazolo[3,4-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: What is the structural significance of 3-Iodo-1H-pyrazolo[3,4-b]pyridine?

A: this compound is characterized by its planar structure. The pyridine and pyrazole rings within the molecule are essentially coplanar, with a dihedral angle of only 0.82° observed between them []. This planarity can influence its interactions with other molecules and its binding affinity to biological targets.

Q2: How does this compound interact with other molecules in its crystal structure?

A: The crystal structure of this compound reveals interesting intermolecular interactions. Pairs of molecules form inversion dimers through N—H⋯N hydrogen bonds. Additionally, C—I⋯N halogen bonds link these dimers into zigzag chains that run parallel to the b-axis of the crystal lattice []. Further contributing to the crystal packing are π–π stacking interactions observed along the (110) plane.

Q3: Can this compound be used as a building block for synthesizing other compounds with potential biological activity?

A: Yes, this compound is a versatile starting material in organic synthesis. For instance, it serves as a key intermediate in the synthesis of 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-formamidine hydrochloride [, ], a precursor to Riociguat, a drug used in the treatment of thromboembolic disease. Its iodine atom can be readily substituted, allowing for the introduction of various functional groups and the creation of diverse chemical libraries.

Q4: What biological activities have been explored using derivatives of this compound?

A: Researchers have synthesized a series of novel compounds by linking various sulfonamide derivatives to 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine []. These compounds were evaluated for their antibacterial and antioxidant properties. Notably, several compounds exhibited promising activity against both Gram-positive and Gram-negative bacterial strains, surpassing the potency of the standard drug streptomycin in some cases. Additionally, significant antioxidant activity was observed in several derivatives, highlighting the potential of this chemical scaffold for developing new therapeutic agents.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.